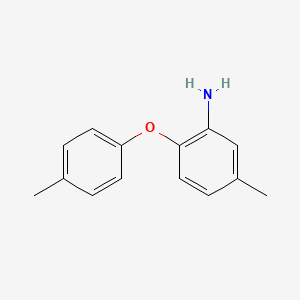

5-Methyl-2-(4-methylphenoxy)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Methyl-2-(4-methylphenoxy)aniline is an organic compound with the molecular formula C14H15NO It is a derivative of aniline, featuring a methyl group and a methylphenoxy group attached to the benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(4-methylphenoxy)aniline can be achieved through several methods. One common route involves the reaction of 4-methylphenol with 2-chloro-5-methylaniline in the presence of a base, such as potassium carbonate, under reflux conditions. Another method involves the reduction of 4-methyl-1-(4-methylphenoxy)-2-nitrobenzene using hydrogen chloride, acetic acid, and zinc in ethyl acetate at temperatures ranging from 0 to 20°C for 16 hours .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and catalysts, as well as reaction temperature and time, are carefully controlled to maximize efficiency and minimize by-products.

Analyse Des Réactions Chimiques

Types of Reactions

5-Methyl-2-(4-methylphenoxy)aniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert nitro groups to amines or other reduced forms.

Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the benzene ring.

Applications De Recherche Scientifique

5-Methyl-2-(4-methylphenoxy)aniline is a chemical compound that has garnered attention in various scientific research applications due to its unique structural properties. This article delves into its applications, particularly in medicinal chemistry, materials science, and environmental studies, supported by comprehensive data tables and case studies.

Chemical Properties and Structure

This compound, with the molecular formula C15H17NO, features an aniline structure substituted with a 4-methylphenoxy group and a methyl group at the 5-position. This configuration contributes to its reactivity and potential applications in different fields.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Compounds with similar structures have been synthesized and evaluated for their cytotoxic effects on various cancer cell lines. For instance, derivatives of aniline have shown significant activity against leukemia and ovarian cancer cells, suggesting that this compound could possess similar properties .

| Compound | Cell Line | GI(50) | Reference |

|---|---|---|---|

| This compound | CCRF-CEM (leukemia) | <0.01 µM | |

| Similar Aniline Derivative | OVCAR-4 (ovarian cancer) | 0.03 µM |

Drug Formulation

The compound's solubility and stability make it a candidate for drug formulation strategies, particularly in enhancing the bioavailability of poorly soluble drugs. Research indicates that aniline derivatives can be incorporated into polymeric systems to improve drug delivery profiles .

Polymer Synthesis

This compound can serve as a monomer in the synthesis of polymers with specific thermal and mechanical properties. The incorporation of such compounds into polymer matrices can enhance their performance in various applications, including coatings and adhesives .

Coating Technologies

In coating technologies, derivatives of aniline are used to create films that exhibit desirable characteristics such as chemical resistance and durability. The unique properties of this compound can contribute to the development of advanced coatings for industrial applications .

Biodegradation Studies

Research has shown that certain anilines can undergo microbial degradation, which is critical for environmental remediation efforts. Studies on similar compounds indicate that this compound may also be susceptible to biodegradation pathways, making it relevant for assessing environmental impact .

| Aniline Compound | Microbial Strain | Degradation Pathway |

|---|---|---|

| This compound | Moraxella sp. | Ortho-cleavage pathway |

| Related Aniline Derivative | Pseudomonas sp. | Meta-cleavage pathway |

Case Study 1: Anticancer Activity

A study conducted on various aniline derivatives demonstrated that compounds structurally similar to this compound exhibited significant cytotoxicity against multiple cancer cell lines. The findings suggest that further exploration into this compound could yield valuable insights for developing new anticancer therapies .

Case Study 2: Polymer Development

In another research initiative, the use of this compound as a precursor for synthesizing high-performance polymers was investigated. The resulting materials showed enhanced thermal stability and mechanical strength, indicating promising applications in aerospace and automotive industries .

Mécanisme D'action

The mechanism of action of 5-Methyl-2-(4-methylphenoxy)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(2-methylphenoxy)aniline: Similar structure with a different position of the methyl group.

4-Methyl-2-(4-methylphenoxy)aniline: Another derivative with different substitution patterns.

Uniqueness

5-Methyl-2-(4-methylphenoxy)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Activité Biologique

5-Methyl-2-(4-methylphenoxy)aniline is an organic compound characterized by its aniline structure with a methyl group and a para-substituted phenoxy group. Its molecular formula is C15H17NO, and it has a molecular weight of approximately 229.31 g/mol. This compound is of interest in various fields, including chemistry, biology, and medicine, due to its potential biological activities and applications.

The compound undergoes various chemical reactions, including oxidation, reduction, and electrophilic aromatic substitution. These reactions can lead to the formation of different derivatives, which may exhibit distinct biological activities. The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors, thereby altering their activity and leading to various biological effects. However, the exact pathways and targets are still under investigation.

Biological Activity

While the biological activity of this compound has not been extensively studied, compounds in this class often exhibit several notable activities:

Case Studies

- Anticancer Activity : A study on related compounds demonstrated that certain aniline derivatives exhibited high potency against breast cancer cell lines (e.g., T-47D) with inhibition percentages exceeding 90% at specific concentrations. This suggests that further investigation into this compound could yield similar results .

- Enzyme Interaction : In studies involving similar compounds, interactions with enzymes such as α-glucosidase have been noted, which play a crucial role in glucose metabolism and diabetes management. The binding affinity and inhibition rates could be explored further for this compound .

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Methylphenylamine | Para-substituted aniline | Commonly used as a dye precursor |

| 2-Methyl-4-(phenoxy)aniline | Ortho-substituted aniline | Exhibits different reactivity |

| 3-Methyl-2-(4-chlorophenoxy)aniline | Contains a chlorine substituent | Potentially more reactive |

| 4-Hydroxy-3-methylaniline | Hydroxyl group addition | Different solubility characteristics |

The variations in substitution patterns significantly affect their chemical reactivity and biological activity. The presence of different functional groups can lead to distinct properties, making each compound unique despite their structural similarities.

Propriétés

IUPAC Name |

5-methyl-2-(4-methylphenoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-10-3-6-12(7-4-10)16-14-8-5-11(2)9-13(14)15/h3-9H,15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJTNFYVTKDOHLI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=C(C=C(C=C2)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.